Basic violet 14

Description

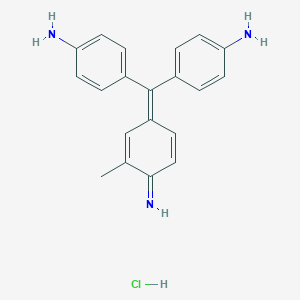

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDJCCTWPBKUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3.HCl, C20H20ClN3 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3248-93-9 (Parent) | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021246 | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magenta | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

METALLIC GREEN LUSTROUS CRYSTALS | |

CAS No. |

632-99-5, 58969-01-0 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic fuchsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058969010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-aminophenyl)(4-iminocyclohexa-2,5-dienylidene)methyl)-2-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Basic fuchsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUC89LHB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 392 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Violet 14 (Rosaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of Basic Violet 14, a prominent member of the triarylmethane class of dyes. Also known as Rosaniline or Basic Fuchsin, this compound is integral to various scientific disciplines, from histological staining to chemical analysis.

Chemical Structure and Identification

This compound is the monohydrochloride salt of rosaniline. Its structure features a central carbon atom bonded to three aminophenyl- and tolyl- groups, which are responsible for its characteristic magenta color.

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride[1] |

| Synonyms | Rosaniline, Basic Fuchsin, C.I. 42510, Magenta I[2] |

| CAS Number | 632-99-5[1][2] |

| Molecular Formula | C₂₀H₂₀ClN₃[1][2] |

| InChI Key | AXDJCCTWPBKUKL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 337.85 g/mol [2] |

| Appearance | Yellow-green crystalline solid or sand-like particles[2] |

| Melting Point | Decomposes above 200 °C[3] |

| Solubility | Soluble in water (reddish-purple), ethanol (red), and acids. Insoluble in ether.[2] |

| Absorption Maximum (λmax) | 545 nm[4] |

Chemical Properties and Reactivity

This compound exhibits distinct chemical behaviors that are fundamental to its applications:

-

pH Sensitivity : The color of this compound is pH-dependent. In strongly acidic solutions, it becomes yellowish-brown, and upon dilution, it turns almost colorless. In the presence of a strong base like sodium hydroxide, the solution becomes nearly colorless, with the formation of a red precipitate.[2]

-

Reduction : It can be easily reduced to its colorless leuco-base form. This property is exploited in the preparation of Schiff's reagent.

-

Oxidative Condensation Synthesis : A traditional method for its synthesis involves the oxidative condensation of a mixture of aniline, o-toluidine, and p-toluidine in the presence of an oxidizing agent like nitrobenzene and a catalyst such as iron and zinc chloride.[2][5] Another historical method utilized arsenic acid as the oxidizing agent.[2][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of Schiff's Reagent for Aldehyde Detection

Schiff's reagent is a cornerstone in histochemistry for the detection of aldehydes, notably in the Periodic acid-Schiff (PAS) stain.

Materials:

-

Basic Fuchsin (this compound)

-

Distilled water

-

1M Hydrochloric acid (HCl)

-

Potassium metabisulfite (K₂S₂O₅)

-

Activated charcoal

Procedure:

-

Dissolve 5g of Basic Fuchsin in 900ml of boiling distilled water.[6]

-

Cool the solution to approximately 50°C.[6]

-

Slowly add 100ml of 1M HCl to the cooled fuchsin solution.[6]

-

Further cool the solution to 25°C and dissolve 10g of potassium metabisulfite in it.[6]

-

Shake the solution for 3 minutes and then incubate it in a dark, foil-covered bottle at room temperature for 24 hours.[6]

-

Add 5g of fine activated charcoal and shake for another 3 minutes.[6]

-

Filter the solution. The resulting reagent should be clear and colorless.[6]

-

Store the prepared Schiff's reagent at 4°C in a dark, foil-covered bottle.[6]

Ziehl-Neelsen Staining for Acid-Fast Bacilli

This differential staining technique is crucial for the identification of Mycobacterium species, including Mycobacterium tuberculosis.

Materials:

-

Carbol fuchsin stain (contains Basic Fuchsin and phenol)

-

Acid-alcohol decolorizer (e.g., 3% HCl in 95% ethanol)

-

Methylene blue counterstain

-

Microscope slides with heat-fixed smears

Procedure:

-

Flood the heat-fixed smear with carbol fuchsin stain.[7]

-

Gently heat the slide until it steams. Maintain the steaming for 5 minutes, ensuring the stain does not boil or dry out.[7]

-

Allow the slide to cool and then rinse it thoroughly with water.[7]

-

Decolorize the smear with acid-alcohol until no more red color runs from the slide (typically 15-20 seconds).[8]

-

Rinse the slide with water.[8]

-

Counterstain with methylene blue for 30 seconds to 1 minute.[8]

-

Rinse with water and allow the slide to air dry.[8]

-

Examine under a microscope. Acid-fast bacilli will appear red against a blue background.

Quantitative Analysis by UV-Vis Spectrophotometry

The concentration of this compound in a solution can be determined using UV-Vis spectrophotometry based on the Beer-Lambert Law.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Stock solution of this compound of known concentration

-

Solvent (e.g., distilled water or ethanol)

Procedure:

-

Prepare a series of standard solutions of this compound with decreasing concentrations by diluting the stock solution.

-

Set the spectrophotometer to measure the absorbance at the λmax of this compound (approximately 545 nm).[4]

-

Calibrate the spectrophotometer by measuring the absorbance of the pure solvent (blank).

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Visualized Experimental Workflow and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

Diagram 1: Simplified synthesis pathway of this compound.

References

- 1. This compound | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 632-99-5 | Benchchem [benchchem.com]

- 6. usbio.net [usbio.net]

- 7. dalynn.com [dalynn.com]

- 8. The Virtual Edge [uwyo.edu]

The Core Mechanism of Basic Violet 14 as a Biological Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 14, a prominent member of the triarylmethane dye family and more commonly known as basic fuchsin, is a cornerstone in the field of biological staining. Its vibrant magenta hue and affinity for specific cellular components have established it as an indispensable tool in histology, microbiology, and cytogenetics. This technical guide provides a comprehensive exploration of the fundamental mechanisms governing the action of this compound as a biological stain. It delves into its physicochemical properties, the intricacies of its interactions with cellular macromolecules, and detailed protocols for its principal applications, offering researchers and scientists a thorough understanding to optimize their experimental designs.

Physicochemical Properties of this compound

The staining capabilities of this compound are intrinsically linked to its chemical structure and physical characteristics. As a cationic dye, its positive charge is the primary driver for its interaction with negatively charged components within biological tissues.

| Property | Value |

| Chemical Formula | C₂₀H₂₀ClN₃ |

| Molecular Weight | 337.85 g/mol |

| C.I. Number | 42510 |

| Appearance | Green crystals or crystalline powder |

| Solubility | Soluble in water and ethanol, slightly soluble in ether. |

| Absorption Maximum (λmax) | 549 – 553 nm (in 50% Ethanol)[1] |

Core Mechanism of Action: Electrostatic Interaction

The principal mechanism by which this compound functions as a biological stain is through electrostatic interactions.[2] The cationic nature of the dye molecule facilitates its binding to anionic (negatively charged) components within cells and tissues. These anionic sites are abundant in biological specimens and include:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is rich in negative charges, providing a primary target for the positively charged this compound.[3] This interaction is fundamental to its use as a nuclear stain.

-

Acidic Proteins: Proteins with a high proportion of acidic amino acid residues (e.g., aspartic acid, glutamic acid) present a net negative charge at physiological pH, attracting the cationic dye.

-

Mucopolysaccharides: Many connective tissues contain acidic mucopolysaccharides with sulfate and carboxyl groups that serve as binding sites for this compound.

Beyond simple electrostatic attraction, other intermolecular forces such as hydrogen bonding and van der Waals forces may also contribute to the stability of the dye-tissue complex, though to a lesser extent.[2]

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Violet 14 (Fuchsin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and manufacturing processes for Basic Violet 14 (C.I. 42510), a triarylmethane dye also known as Fuchsin or Rosaniline. The document covers historical and modern synthetic routes, detailed experimental protocols, quantitative data, and purification methods, tailored for a professional audience in chemical and biomedical research.

Introduction

This compound is a cationic dye belonging to the triarylmethane class, renowned for its intense reddish-purple hue.[1][2] It is not a single compound but typically a mixture of rosaniline, pararosaniline, and their methylated homologues like new fuchsin.[3][4] The primary component, rosaniline, has the chemical formula C₂₀H₂₀ClN₃.[4][5] Its chromophore is based on a resonance-stabilized carbocation, which is responsible for its vibrant color.[6] Historically significant in the textile industry, this compound is now a critical reagent in histology and microbiology, most notably as a component in the Schiff reagent for aldehyde detection and in the Gram stain procedure.[3][7] Given its applications, particularly in diagnostics, the synthesis of high-purity this compound is of considerable importance.

Chemical Synthesis Pathways

The industrial synthesis of this compound has evolved from hazardous historical methods to more controlled modern processes. The core of the synthesis involves the oxidative condensation of a mixture of aniline and its methylated analogs (toluidines) to form the central triphenylmethane structure.

Historical Methods

Two primary historical methods have been documented for the production of Fuchsin:

-

Arsenic Acid Method : This early method involved heating a mixture of aniline, o-toluidine, and p-toluidine with arsenic trioxide (As₂O₃) as the oxidizing agent at temperatures between 150°C and 180°C.[8] The arsenic facilitates the necessary dehydrogenation and condensation reactions. Due to the extreme toxicity of the arsenic compounds involved, this method is now obsolete.

-

Nitrobenzene Method ("Nitrate Phenyl Method") : A safer alternative to the arsenic method, this process utilizes nitrobenzene as the oxidizing agent.[5][8] A mixture of aniline, o-toluidine, and p-toluidine hydrochlorides is heated in the presence of nitrobenzene, along with catalysts such as iron filings and zinc chloride.[5][8] This method, while less toxic than the arsenic process, still involves hazardous materials and harsh conditions.

Modern Synthetic Approach: Oxidation of Leuco Base

Modern syntheses prioritize safety, control, and purity. The most common contemporary approach involves a two-step process: the formation of a colorless leuco base, followed by its oxidation to the final colored dye.[6]

-

Condensation to Leuco Base : Aniline and toluidines react with an aldehyde (like formaldehyde) or a ketone in an acidic medium to form the colorless triaminotriphenylmethane intermediate, known as the leuco base.

-

Oxidation : The leuco base is then oxidized to form the final dye. This step is crucial as it creates the conjugated system responsible for the dye's color.[6] Various oxidizing agents can be used, including chloranil, manganese dioxide, or even air catalyzed by metal oxides.[7][8] This two-step approach allows for better purification of the intermediate leuco base, leading to a final product with higher purity.

Experimental Protocols

The following sections provide representative protocols for the synthesis and purification of triarylmethane dyes, based on available literature for this compound and closely related analogs like New Fuchsin.

Representative Synthesis via Leuco Base Oxidation

This protocol is a generalized representation of the modern two-step synthesis.

Step 1: Synthesis of the Leuco Base

-

Combine equimolar ratios of aniline, o-toluidine, and p-toluidine in a reaction vessel equipped with a mechanical stirrer and reflux condenser.

-

Add an acid catalyst, such as hydrochloric acid, to the mixture.

-

Slowly add a 37% aqueous solution of formaldehyde to the stirred mixture. The molar ratio of total amines to formaldehyde should be approximately 3:1.

-

Heat the reaction mixture to reflux (approx. 90-100°C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the mixture with an aqueous base (e.g., sodium hydroxide solution) to precipitate the crude leuco base.

-

Filter the precipitate, wash thoroughly with water to remove salts, and dry under vacuum.

Step 2: Oxidation to this compound

-

Suspend the dried leuco base in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid).

-

Prepare a slurry of an oxidizing agent, such as manganese dioxide (MnO₂), in water.

-

Slowly add the oxidizing agent slurry to the leuco base suspension while stirring vigorously at a controlled temperature (e.g., 50°C). A deep magenta color should develop almost immediately.

-

Continue stirring for 2-4 hours to ensure complete oxidation.[6]

-

Filter the reaction mixture to remove the manganese dioxide precipitate and any unreacted starting material.

-

The crude this compound is now in the aqueous filtrate and can be isolated by "salting out" (adding a saturated solution of sodium chloride) to precipitate the dye.[7]

-

Collect the precipitated dye by filtration and wash with a cold, dilute brine solution.

Purification by Column Chromatography

For applications requiring high purity, column chromatography is an effective method.[6][9]

-

Preparation : Activate silica gel by heating at 120°C for at least 35 minutes. Prepare a slurry of the silica gel in the initial mobile phase solvent (e.g., methylene chloride) and pack it into a column.[9]

-

Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution : Begin elution with a non-polar solvent like methylene chloride and gradually increase the polarity by adding a more polar solvent, such as ethanol. A typical gradient might run from 100% methylene chloride to 80:20 methylene chloride:ethanol.[6][9]

-

Fraction Collection : Collect fractions and analyze them by TLC or RP-HPLC to identify those containing the pure compound.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified dye.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely published in a comparative format. The table below summarizes available data points from various sources for triarylmethane dyes, which can serve as a benchmark.

| Parameter | Method / Compound | Value | Source |

| Reaction Temperature | Arsenic Method | 150 - 180 °C | [8] |

| Reaction Temperature | Leuco Base Oxidation | 50 - 60 °C | [7][10] |

| Reaction Temperature | Rosaniline Derivative Synthesis | 130 °C -> 150-155 °C | [11] |

| Overall Yield | Leuco Base Oxidation (Crystal Violet) | 95% of theoretical | [7] |

| Purification Purity | Column Chromatography (Rosaniline) | > 92% | [9] |

| Purification Recovery | Column Chromatography (Rosaniline) | ~ 20% | [9] |

Manufacturing Workflow and Quality Control

The industrial manufacturing of this compound follows a logical workflow designed to maximize yield, ensure purity, and maintain safety.

Quality Control (QC) is integral at each stage:

-

Raw Materials : Purity of aniline, toluidines, and other reagents is confirmed using techniques like gas chromatography (GC).

-

In-Process Control : Reaction progress is monitored using TLC or HPLC to determine the endpoint of the condensation and oxidation steps.

-

Final Product : The finished dye is analyzed for purity and identity. UV-Vis spectrophotometry is used to determine its absorption maximum (λ_max) and tinctorial strength, while HPLC confirms the purity and profile of the dye mixture.[8] FTIR spectroscopy can be used to confirm functional groups.[8]

Safety and Handling

This compound is classified as harmful if swallowed (R22) and there is limited evidence of a carcinogenic effect (R40).[8]

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling : Use a fume hood when weighing or heating the solid dye or its solutions.

-

Storage : Store in a cool (2–8°C), dry, and well-ventilated area in a tightly sealed container to prevent degradation.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal hazardous waste regulations.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. benchchem.com [benchchem.com]

- 7. US4321207A - Process for preparing triarylmethane dyes - Google Patents [patents.google.com]

- 8. This compound | 632-99-5 | Benchchem [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. US2978352A - Production of triarylmethane colors - Google Patents [patents.google.com]

- 11. US3652602A - Dyestuffs of the triphenylrosaniline series and process for their preparation - Google Patents [patents.google.com]

The Enduring Legacy of Basic Violet 14 in Histology: A Technical Guide

An in-depth exploration of the historical applications, experimental protocols, and chemical principles of Basic Violet 14 (Fuchsin) in foundational histological staining techniques.

Introduction

This compound, a synthetic aniline dye more commonly known in histology by its synonym, fuchsin, has been a cornerstone of microscopic anatomical studies for over a century. Its ability to impart a vibrant magenta to reddish-purple color to various tissue components has made it an indispensable tool for researchers and pathologists. This technical guide delves into the historical use of this compound, focusing on its core applications in the Ziehl-Neelsen stain for acid-fast bacteria, the Periodic acid-Schiff (PAS) stain for carbohydrates, and Mallory's connective tissue stain. This document provides researchers, scientists, and drug development professionals with a detailed understanding of these classical techniques, including their chemical underpinnings and step-by-step experimental protocols.

Chemical Properties and Variants of this compound

This compound is a mixture of several homologous triarylmethane dyes, primarily rosanilin, pararosanilin, and new fuchsin.[1] The specific composition of the fuchsin mixture can influence the intensity and hue of the stain.[1] For instance, while various compositions are suitable for the Ziehl-Neelsen and PAS techniques, aldehyde fuchsin staining for specific cellular components like pancreatic beta cells requires a high content of pararosanilin.

Key Historical Staining Methodologies

The versatility of this compound is demonstrated by its central role in several pivotal histological staining methods that have remained relevant for decades.

The Ziehl-Neelsen Stain: Identifying Acid-Fast Bacilli

Developed in the late 19th century by Franz Ziehl and Friedrich Neelsen, this differential stain is crucial for identifying acid-fast bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The high mycolic acid content in the cell wall of these bacteria makes them resistant to decolorization by acids after being stained with a hot carbol fuchsin solution.[2][4]

Reagent Preparation:

| Reagent | Component | Quantity |

| Carbol Fuchsin Solution (Ziehl-Neelsen) | Basic Fuchsin | 0.74 g - 1 g |

| Phenol (melted crystals) | 5 ml | |

| Ethanol (absolute or 95%) | 10 ml | |

| Distilled Water | 100 ml | |

| Acid-Alcohol Decolorizer | Hydrochloric Acid (concentrated) | 1-3 ml |

| Ethanol (70% or 95%) | 97-99 ml | |

| Counterstain | Methylene Blue | 0.25 g - 1 g |

| Distilled Water | 100 ml | |

| Acetic Acid (optional) | 1 ml |

Note: Carbol fuchsin concentrations have historically varied, with both 1% and 0.3% solutions being used. Studies have suggested that the 1% solution may have a higher sensitivity in detecting acid-fast bacilli.[5]

Staining Procedure:

-

Smear Preparation and Fixation: Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat-fix by passing it through a flame several times.

-

Primary Staining: Flood the slide with Carbol Fuchsin solution. Heat the slide gently with a Bunsen burner or on a staining rack until it steams.[4] Maintain the steaming for 5 minutes, ensuring the stain does not boil or dry out.[4][6]

-

Cooling and Rinsing: Allow the slide to cool and then rinse thoroughly with gentle running tap water.[4]

-

Decolorization: Flood the slide with the acid-alcohol solution for 1-2 minutes, or until the smear appears faintly pink and no more color runs off.[2][3]

-

Rinsing: Wash the slide again with running tap water.[7]

-

Counterstaining: Flood the slide with the Methylene Blue solution and let it stand for 30-45 seconds.[4]

-

Final Rinse and Drying: Rinse the slide with tap water, allow it to air dry, and do not blot.[4]

-

Microscopic Examination: Examine the smear under an oil immersion objective. Acid-fast bacilli will appear bright red or pink against a blue background.[3][4]

The Periodic Acid-Schiff (PAS) Stain: Revealing Carbohydrates

The PAS stain is a histochemical method used to detect polysaccharides such as glycogen, and mucosubstances such as glycoproteins, glycolipids and mucins.[8][9] Basic fuchsin is a key component of the Schiff reagent, which is colorless until it reacts with aldehydes. The periodic acid oxidizes the vicinal diols of carbohydrates to create aldehydes, which then react with the Schiff reagent to produce a characteristic magenta color.[8]

Reagent Preparation:

| Reagent | Component | Quantity |

| 0.5% Periodic Acid Solution | Periodic Acid | 0.5 g |

| Distilled Water | 100 ml | |

| Schiff Reagent | Basic Fuchsin | 1 g |

| Distilled Water (boiling) | 200 ml | |

| Potassium Metabisulfite | 2 g | |

| Hydrochloric Acid (concentrated) | 2 ml | |

| Activated Charcoal | 2 g | |

| Hematoxylin Counterstain (Mayer's) | Hematoxylin | 1 g |

| Sodium Iodate | 0.2 g | |

| Aluminum Potassium Sulfate | 50 g | |

| Citric Acid | 1 g | |

| Chloral Hydrate | 50 g | |

| Distilled Water | 1 L |

Staining Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of alcohol to distilled water.[8]

-

Oxidation: Place slides in 0.5% periodic acid solution for 5 minutes.[9]

-

Rinsing: Rinse slides in several changes of distilled water.[10]

-

Schiff Reagent Treatment: Place slides in Schiff reagent for 15-20 minutes. The sections will appear light pink.[10]

-

Washing: Wash slides in running lukewarm tap water for 5-10 minutes. The sections will turn a dark pink or magenta color.[10]

-

Counterstaining: Counterstain with Mayer's hematoxylin for 1 minute.[10]

-

"Blueing": Wash in tap water for 5 minutes to "blue" the hematoxylin.[10]

-

Dehydration and Mounting: Dehydrate through a graded series of alcohol, clear in xylene, and mount with a resinous medium.[8]

Mallory's Connective Tissue Stain: Differentiating Tissue Components

First published in 1900 by Frank Burr Mallory, this trichrome staining technique is used to differentiate cellular and extracellular matrix components, particularly collagen.[11] It utilizes a combination of acid fuchsin, aniline blue, and orange G to stain different structures in contrasting colors.[11]

Reagent Preparation:

| Reagent | Component | Quantity |

| Solution A (Acid Fuchsin) | Acid Fuchsin | 0.5 g |

| Distilled Water | 100 ml | |

| Solution B (Mordant) | Phosphomolybdic Acid or Phosphotungstic Acid | 1 g |

| Distilled Water | 100 ml | |

| Solution C (Aniline Blue-Orange G) | Aniline Blue | 0.5 g |

| Orange G | 2 g | |

| Distilled Water | 100 ml |

Staining Procedure:

-

Deparaffinization and Hydration: Deparaffinize sections and bring to water.

-

Acid Fuchsin Staining: Place slides in Solution A for 1-5 minutes.[12]

-

Rinsing: Rinse with distilled water.[13]

-

Mordanting: Place slides in Solution B for 2 minutes.[13]

-

Rinsing: Rinse quickly with distilled water.[13]

-

Aniline Blue-Orange G Staining: Place slides in Solution C for 15-60 minutes or longer.[12][13]

-

Washing and Differentiation: Wash well with distilled water and then differentiate and dehydrate with 95% and absolute ethanol.[13]

-

Clearing and Mounting: Clear in xylene and mount with a resinous medium.[13]

Expected Results:

Troubleshooting Historical Staining Techniques

Achieving optimal results with these historical staining methods can be challenging. Common issues include uneven staining, weak or excessive staining, and the presence of artifacts.

Common Problems and Solutions:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Uneven Staining | Incomplete deparaffinization; rushing fixation or rinsing steps. | Ensure complete removal of paraffin with xylene; allow adequate time for fixation and rinsing steps.[14] |

| Weak Staining | Depleted or old reagents; incorrect staining times. | Prepare fresh staining solutions; adhere to recommended staining times in the protocol. |

| Excessive Staining/High Background | Inadequate differentiation or rinsing. | Increase time in differentiating solutions (e.g., acid-alcohol in Ziehl-Neelsen); ensure thorough rinsing between steps. |

| Crystalline Precipitates | Stain solution not filtered; stain drying on the slide. | Filter staining solutions before use; do not allow stains to dry on the slide during heating steps. |

| Poor Cellular Morphology | Improper tissue fixation. | Ensure immediate and adequate fixation of tissue samples upon collection.[14] |

Conclusion

This compound, in its various forms as fuchsin, has been instrumental in the advancement of histology and pathology. The Ziehl-Neelsen, PAS, and Mallory's staining methods, all of which rely on this versatile dye, have provided invaluable morphological insights into tissues and microorganisms for over a century. While modern techniques such as immunohistochemistry offer greater specificity, these classical staining methods remain fundamental in many research and diagnostic settings due to their simplicity, cost-effectiveness, and the wealth of contextual information they provide. A thorough understanding of the historical protocols and the chemical principles behind them is essential for any researcher or scientist working in the field of histology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. microbenotes.com [microbenotes.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. dalynn.com [dalynn.com]

- 5. Inefficiency of 0.3% Carbol Fuchsin in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. laboratorytests.org [laboratorytests.org]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

- 10. kumc.edu [kumc.edu]

- 11. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]

- 12. rowleybio.com [rowleybio.com]

- 13. stainsfile.com [stainsfile.com]

- 14. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

Spectroscopic Profile of Basic Violet 14: A Technical Guide

Introduction: Basic Violet 14, also known by synonyms such as Basic Fuchsin and Rosaniline, is a cationic triarylmethane dye with significant applications in histology, microbiology as a biological stain, and in the textile industry.[1] Its vibrant magenta color is a result of a complex chromophore system, making it an ideal subject for spectroscopic analysis. This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its accurate spectroscopic analysis. The compound is a mixture of rosaniline and pararosaniline hydrochlorides.[1] Key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 632-99-5 | [2] |

| Molecular Formula | C₂₀H₂₀ClN₃ | [2] |

| Molecular Weight | 337.86 g/mol | [2][3] |

| IUPAC Name | 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline hydrochloride | [2] |

| Synonyms | Basic Fuchsin, Rosaniline Hydrochloride, C.I. 42510 | [3] |

| Appearance | Dark green crystalline powder | [2][3] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [3] |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quantification of dyes like this compound. The interaction of the molecule with electromagnetic radiation provides a unique "fingerprint" that can be used for identification and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is particularly useful for colored compounds. The primary absorption peak in the visible region is responsible for the dye's characteristic color.

| Parameter | Value (in 50% Ethanol) | Reference(s) |

| Absorption Maximum (λmax) | 549 - 552 nm | [3] |

| Absorptivity (A1% / 1 cm) | 2360 - 2710 | [3] |

Note: The λmax can vary slightly depending on the solvent and pH of the solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule. The spectrum provides detailed information about the chemical structure. The following table lists the principal absorption bands observed in the IR spectrum of this compound (Fuchsin).

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 - 3200 | Strong, Broad | N-H stretching (primary amines) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=C stretching (aromatic rings) |

| ~1580 | Strong | N-H bending (scissoring) |

| ~1500 | Strong | C=C stretching (aromatic rings) |

| ~1340 | Medium | C-N stretching (aromatic amine) |

| ~1180 | Medium | C-H in-plane bending |

| ~820 | Strong | C-H out-of-plane bending (p-subst.) |

(Data interpreted from the Coblentz Society, Inc. spectrum available in the NIST Chemistry WebBook)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 - 6.5 | Multiplets | Aromatic protons (H on phenyl rings) |

| ~4.0 - 3.5 | Broad Singlet | Amine protons (-NH₂) |

| ~2.2 | Singlet | Methyl protons (-CH₃ on the phenyl ring) |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Central sp² carbon (methine bridge) |

| ~150 - 120 | Aromatic carbons |

| ~18 | Methyl carbon (-CH₃) |

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining reproducible and accurate spectroscopic data.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) and quantify the concentration of this compound in a solution.

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound powder and dissolve it in a 100 mL volumetric flask using 50% ethanol as the solvent. This creates a 100 µg/mL stock solution.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 10 µg/mL.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the solvent (50% ethanol) and use it to set the baseline absorbance to zero.

-

Sample Measurement:

-

Record the UV-Vis spectrum of one of the standard solutions from 200 nm to 800 nm to determine the λmax.

-

Measure the absorbance of all standard solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

Use the Beer-Lambert law (A = εcl) and the calibration curve to determine the concentration of unknown samples.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the dye into a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (CO₂ and H₂O).

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

NMR Spectroscopy Protocol (General Procedure)

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as the dye must be soluble and the solvent signals should not overlap with sample signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.

-

Mandatory Visualizations

Visual representations are key to understanding the chemical structure and experimental processes.

Caption: Chemical structure of this compound (Rosaniline).

Caption: Generalized workflow for the spectroscopic analysis of a solid dye.

References

solubility and stability of Basic violet 14 in different solvents

An In-depth Technical Guide to the Solubility and Stability of Basic Violet 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Basic Fuchsin or Rosaniline, is a triarylmethane dye with significant applications across various scientific fields. It is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsine[1][2]. In its solid form, it appears as a green crystalline powder or crystals with a metallic luster[2][3][4]. When dissolved, particularly in water, it forms a characteristic magenta or reddish-purple solution[2][5].

Its primary uses include the staining of biological tissues and cells, where it is a key component in procedures like the Gram stain, Ziehl-Neelsen stain for acid-fast bacteria, and the Periodic Acid-Schiff (PAS) stain to detect polysaccharides[2][6]. Beyond histology and microbiology, it is also utilized as a dye for textiles, leather, paper, and other materials[7]. Given its broad utility, a thorough understanding of its solubility and stability in different solvent systems is critical for its effective application in research and development.

This guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility and stability profiles. It includes quantitative data, detailed experimental protocols, and a workflow visualization to assist professionals in its handling and application.

Solubility Profile

The solubility of this compound is dictated by its polar amine groups and its large aromatic structure, leading to varied behavior in different solvents. Generally, it exhibits good solubility in polar solvents and is insoluble in nonpolar solvents like ether[3][5][8].

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various common solvents. It is important to note that solubility can be influenced by the specific composition of the dye mixture and the temperature[9].

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 4 g/L | 25 | [8][10] |

| Water | 1 - 5 g/L | 20 | [11] |

| Water | 2.6 g/L (0.26%) | Not Specified | [3] |

| Ethanol | Easily Soluble | Not Specified | [7][8] |

| Methanol | Soluble | Not Specified | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [6] |

| Pentanol | Soluble | Not Specified | [8] |

| Ether | Insoluble | Not Specified | [3][5][8] |

Factors Influencing Solubility

-

Polarity : The presence of multiple amine groups makes this compound a polar molecule, enhancing its solubility in polar solvents like water, ethanol, and methanol through hydrogen bonding[4].

-

Temperature : For most solid solutes, solubility increases with temperature. This holds true for this compound, whose solubility in water is noted to increase as the temperature rises[9][12].

-

pH : The pH of the solvent can affect the ionization state of the amine groups, which in turn can influence solubility. Extreme pH values can lead to chemical changes and precipitation[5].

Stability Profile

The stability of this compound is a critical factor for its use as a stain and dye, as degradation can lead to loss of color and efficacy. Key factors affecting its stability include pH, light exposure, and temperature.

pH Stability

This compound is most stable under neutral and acidic conditions[9]. Its color and integrity are highly sensitive to pH changes:

-

Alkaline Conditions : In the presence of a strong base like sodium hydroxide, an aqueous solution of the dye becomes nearly colorless and forms a red precipitate[5][7][8].

-

High pH : At a pH exceeding 5, the dye's color can change, and it may precipitate out of solution[5].

-

Strongly Acidic Conditions : In concentrated sulfuric acid, the dye appears yellow-brown. Upon dilution, the solution becomes almost colorless[5][7][8].

Photostability

This compound is known to be susceptible to degradation upon exposure to light, particularly sunlight[8][10]. This photodegradation results in the fading of its characteristic color. Its lightfastness rating varies depending on the material it is applied to, with poor fastness on wool (rated 1-2) and better performance on acrylic (rated 5-6)[5][7][13]. For laboratory use, solutions should be protected from direct sunlight and stored in amber vials or dark containers to prevent degradation[14][15].

Thermal Stability

The dye is thermally stable at room temperature but will decompose at high temperatures. The reported decomposition temperature is above 200-250°C[8][10]. For long-term storage of solutions, refrigeration is sometimes recommended, though freezing should be avoided to prevent crystallization[11][14]. When stored properly at room temperature and protected from light and moisture, it can be stable for at least two years[6].

Chemical Stability

This compound can be chemically altered by strong reducing agents, which can reduce the dye to its colorless leuco-base form[3][11]. It may also be incompatible with various reactive compounds, including isocyanates, peroxides, and acid halides[11].

Experimental Protocols

The following sections detail standardized methodologies for the quantitative assessment of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol uses UV-Vis spectrophotometry to determine the concentration of a saturated solution.

-

Preparation of Standard Solutions :

-

Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of varying, known concentrations[16][17].

-

-

Generation of Calibration Curve :

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, which is typically between 543-557 nm[2][8][14].

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law plot), which will be used to determine the concentration of unknown samples[16].

-

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., an Erlenmeyer flask).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant, controlled temperature to ensure equilibrium is reached.

-

-

Sample Analysis :

-

Allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid residue using centrifugation or filtration through a 0.22 µm filter to avoid transferring any solid particles[18].

-

Accurately dilute a known volume of the supernatant with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility :

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Protocol for Stability Assessment (Photodegradation)

This protocol evaluates the stability of this compound when exposed to light.

-

Sample Preparation :

-

Prepare a solution of this compound in the desired solvent with a concentration that gives an initial absorbance reading within the optimal range of the spectrophotometer (typically 0.5-1.0).

-

-

Initial Measurement :

-

Measure and record the initial absorbance (A₀) of the solution at its λmax[19].

-

-

Light Exposure :

-

Expose the solution to a controlled light source (e.g., a UV lamp or a solar simulator) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

-

Time-course Measurement :

-

Data Analysis :

-

Calculate the percentage of remaining dye at each time point using the formula: Remaining Dye (%) = (Aₜ / A₀) * 100.

-

Plot the percentage of remaining dye against time to visualize the degradation kinetics. A faster decrease indicates lower photostability.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for conducting solubility and stability analyses of this compound.

References

- 1. This compound | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. FUCHSIN BASIC | 632-99-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]

- 6. adipogen.com [adipogen.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#632-99-5 Factory_Manufacturer_Supplier - Shenzhou Zhonggong New Material Technology (Shandong)Co.Ltd [szzgchem.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. enjoysulphurdyes.com [enjoysulphurdyes.com]

- 13. dyespigments.net [dyespigments.net]

- 14. This compound | 632-99-5 | Benchchem [benchchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. Experiment 3 - Qualitative and Quantitative Analysis of Food Dyes [chemcollective.org]

- 17. jotse.org [jotse.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Basic Violet 14: A Technical Guide for Researchers

An In-depth Whitepaper on the Triarylmethane Dye for Scientific and Drug Development Applications

Basic Violet 14, also known as Rosanilin, Basic Fuchsine, or Magenta, is a cationic triarylmethane dye recognized for its vibrant reddish-purple hue.[1][2][3] As a prominent member of the triarylmethane class, it is a major constituent of Basic Fuchsin.[4][5] Its structure features a central carbon atom bonded to three aryl groups, which is responsible for its chromophoric properties. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical methods, experimental protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

This compound is typically a dark green or yellow-green crystalline powder or sandy solid.[2] It is soluble in water and ethanol, producing a red-purple and red solution, respectively.[1][2] The dye's color is sensitive to pH; its aqueous solution becomes nearly colorless upon the addition of sodium hydroxide, which also causes a red precipitate to form.[1][2] In the presence of strong sulfuric acid, it appears yellow-brown, turning almost colorless upon dilution.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CI Name | This compound, 42510 | [1] |

| Molecular Formula | C₂₀H₂₀ClN₃ | [1][5] |

| Molecular Weight | 337.8 g/mol | [4][5] |

| CAS Number | 632-99-5 | [1][4][5] |

| Appearance | Dark green powder / Yellow-green crystalline solid | [2] |

| Melting Point | > 392°F (> 200°C) (decomposes) | |

| Water Solubility | 4 g/L (at 25°C) | [4] |

| Absorption Maximum (λmax) | 540-545 nm in aqueous solution | [6][7] |

Synthesis Methodologies

The industrial synthesis of this compound has traditionally relied on the oxidative condensation of aniline and its derivatives. Two primary methods are historically documented.

-

Nitrobenzene-Based Oxidative Condensation: Often called the "nitrate phenyl method," this process involves heating a mixture of aniline, o-toluidine, and p-toluidine hydrochlorides with nitrobenzene.[1] Iron and zinc chloride act as catalysts to facilitate the oxidative reaction that forms the triarylmethane structure.[1][4]

-

Arsenic Method: An older, more hazardous method involves heating a mixture of aniline, o-toluidine, and p-toluidine with arsenic acid.[1] Due to the high toxicity of arsenic compounds, this method has been largely superseded by safer alternatives.[4]

Modern research focuses on developing more sustainable synthesis routes, exploring alternative oxidizing agents like manganese dioxide or lead dioxide, and even using atmospheric oxygen with catalysts to reduce environmental impact.[4]

Analytical Techniques and Protocols

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is the primary technique for the quantitative analysis of this compound.[4] The dye exhibits a strong absorbance in the visible spectrum, with a maximum absorption wavelength (λmax) reported between 540 nm and 545 nm.[6][8] The precise λmax can be influenced by solvent composition and pH.[4]

Quantitative determination relies on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration, allowing for precise measurements of the dye in solution.[4]

| Reported λmax | Medium | Reference |

| 541 nm | Aqueous Solution | [8] |

| 545 nm | Aqueous Solution | [6] |

| 540 nm | Aqueous Solution | [7] |

Experimental Protocol: Adsorptive Removal from Aqueous Solution

This protocol outlines a typical batch adsorption experiment to evaluate the efficiency of an adsorbent material in removing this compound from water, a common application in environmental remediation research.[8][9]

1. Preparation of Stock Solution:

- Accurately weigh a precise amount of this compound powder.

- Dissolve it in double-distilled water to prepare a concentrated stock solution (e.g., 1000 mg/L).

2. Preparation of Standard Solutions:

- Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations (e.g., 1.0, 5.0, 10.0, 15.0, 20.0 mg/L).[8]

- Measure the absorbance of each standard at the λmax (e.g., 541 nm) using a UV-Vis spectrophotometer to generate a standard calibration curve.[8]

3. Batch Adsorption Study:

- Dispense a fixed volume of a known concentration of this compound solution into a series of flasks (e.g., 50 mL of 10 mg/L dye solution).[8][9]

- Adjust the pH of the solutions to the desired value (e.g., pH 2-12) using 0.1 M HCl or 0.1 M NaOH.[8] The optimal pH for adsorption is often found to be around 5-8.[6][7]

- Add a precise mass of the adsorbent material to each flask (e.g., 0.025 to 0.1 g).[8]

- Agitate the flasks on a mechanical shaker at a constant speed (e.g., 120-150 rpm) for a predetermined contact time (e.g., 2 hours).[7][8][9]

4. Analysis:

- After agitation, separate the adsorbent from the solution by centrifugation or filtration.

- Measure the absorbance of the supernatant (the remaining dye solution) using the UV-Vis spectrophotometer.

- Calculate the final concentration of this compound using the previously established calibration curve.

- Determine the removal efficiency and adsorption capacity of the material.

A[label="Prepare Stock & Standard\nDye Solutions", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Generate Calibration Curve\n(UV-Vis Spectrophotometer)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Dispense Dye Solution\ninto Flasks", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Adjust pH", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="Add Adsorbent", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="Agitate for\nSpecific Contact Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="Separate Adsorbent\n(Centrifuge/Filter)", fillcolor="#F1F3F4", fontcolor="#202124"];

H [label="Measure Absorbance\nof Supernatant", fillcolor="#FBBC05", fontcolor="#202124"];

I[label="Calculate Final Concentration\n& Removal Efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

A -> C;

C -> D -> E -> F -> G -> H;

B -> I;

H -> I;

}

Applications in Research and Industry

This compound has a wide range of applications spanning multiple industries and scientific disciplines.

-

Textile and Material Dyeing: It is used extensively for dyeing silk, acrylic fibers, wool, leather, paper, bamboo, and wood.[1][2][3][10] For cotton, it is applied using a tannin mordant, though the color fastness is relatively poor.[2]

-

Biological Staining: As a potent nuclear dye, it is a critical component in biological laboratories.[11] It is used in the Schiff reagent for the histochemical detection of aldehydes.[11] Additionally, it is employed in bacteriology for identifying Mycobacterium tuberculosis and for staining mucin and elastic tissues.[11]

-

Analytical Chemistry: It serves as a redox indicator and is used in extraction spectrophotometry to determine various acid and metal ions.[11] It can also be used for the photometric detection of substances like bromine and sulfur dioxide.[11]

-

Drug Development and Toxicology Research: Due to its known biological activity and potential toxicity, this compound is used as a model compound in toxicological studies. Research using zebrafish models has shown that it can induce hepatotoxicity and developmental abnormalities, providing a platform to investigate mechanisms of chemical-induced toxicity.[12]

Toxicology and Environmental Considerations

This compound is classified as a substance suspected of causing cancer (Carcinogenicity Category 2) and is harmful if swallowed.[5] Its use in consumer products like cosmetics is therefore regulated.[5][6]

-

Toxicity Profile: Studies on zebrafish larvae have demonstrated that this compound can be acutely toxic, with a reported LC50 value of 60.63 µg/mL.[12] Exposure can lead to developmental issues such as delayed yolk sac absorption and hepatotoxicity (liver damage).[12] The mechanism of its liver toxicity may be related to the induction of oxidative stress.[12]

-

Environmental Remediation: The release of this compound into waterways from industrial effluents is a significant environmental concern due to its persistence and potential harm to aquatic life.[13] This has driven extensive research into remediation strategies. Adsorption using low-cost materials like agricultural waste has proven effective.[7][9] Furthermore, bioremediation using bacterial strains such as Bacillus subtilis has shown high efficiency in decolorizing and degrading the dye, offering a sustainable approach to wastewater treatment.[4][13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - BASIC VIOLET DYES - Enoch dye [enochdye.com]

- 4. This compound | 632-99-5 | Benchchem [benchchem.com]

- 5. This compound | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Removal of this compound from aqueous solution using sulphuric acid activated materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmochemistryindia.com [cosmochemistryindia.com]

- 11. chembk.com [chembk.com]

- 12. Toxicity induced by this compound, Direct Red 28 and Acid Red 26 in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicological and Safety Data for Basic Violet 14 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Violet 14, also known as Basic Fuchsin or Rosaniline, is a triphenylmethane dye with various applications in laboratory settings, including as a biological stain. While widely used, it is imperative for laboratory personnel to be fully aware of its toxicological profile and the necessary safety precautions. This guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on quantitative data, experimental methodologies, and an understanding of its potential mechanisms of toxicity. This document is intended to serve as a critical resource for ensuring safe handling and experimental design.

Chemical Identification

| Identifier | Value |

| Chemical Name | 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride |

| Synonyms | Basic Fuchsin, Rosaniline, C.I. 42510, Magenta I |

| CAS Number | 632-99-5[1][2][3] |

| Molecular Formula | C₂₀H₂₀ClN₃[1] |

| Molecular Weight | 337.85 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[2][4]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Aquatic Toxicity: Toxic to aquatic life.[4]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its primary component, Pararosaniline.

Table 4.1: Acute Toxicity Data

| Test | Species | Route | Value | Reference Compound |

| LC50 (96 hours) | Zebrafish (Danio rerio) larvae | Immersion | 60.63 µg/mL | This compound[6][7] |